![molecular formula C15H15NO3 B2786709 (3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid CAS No. 396123-23-2](/img/structure/B2786709.png)
(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid
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Description
“(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid” is a compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
Synthesis Analysis
Pyrrole and its analogs can be synthesized through various tactical approaches . The structure–activity relationship studies have disclosed that a substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) were responsible for the activity on the pyrrole ring .Scientific Research Applications
Cancer Treatment Research
Indole derivatives, which include the pyrrol-based structure of the compound , have been extensively studied for their potential in treating various types of cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in the development of novel chemotherapeutic agents .
Antimicrobial Applications
The structural moiety of this compound is found in molecules that show significant antimicrobial activity. This makes it a valuable candidate for the synthesis of new antibiotics and antifungal agents, especially in an era of increasing antibiotic resistance .
Neuroprotective Agent Development
Compounds with a pyrrol ring system have been associated with neuroprotective properties. They are being researched for their potential to treat neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from damage .
Anti-inflammatory Drug Synthesis
The anti-inflammatory properties of indole and pyrrol derivatives make them suitable for the synthesis of drugs that can treat inflammatory conditions. This includes the development of non-steroidal anti-inflammatory drugs (NSAIDs) that have fewer side effects .
Antiviral Drug Discovery
Research has shown that indole derivatives can be potent antiviral agents. The compound could be used as a scaffold for developing new drugs to treat viral infections, including influenza and possibly emerging viruses .
Cardiovascular Disease Management
Pyrrol derivatives are being explored for their cardiovascular benefits, including the treatment of hypertension and the prevention of heart attacks. Their role in cell signaling pathways that regulate heart function is of particular interest .
Diabetes Mellitus Intervention
The compound’s framework is found in molecules that have antidiabetic activity. It could be used in the synthesis of drugs that help manage blood sugar levels in patients with diabetes mellitus .
Agricultural Chemicals Development
Indole and pyrrol structures are key in the development of agricultural chemicals such as pesticides and herbicides. They contribute to the synthesis of compounds that can protect crops from pests and diseases without harming the environment .
properties
IUPAC Name |
2-(3-acetyl-2-methyl-5-phenylpyrrol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-13(11(2)17)8-14(16(10)9-15(18)19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLWJYNJIAWGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CC(=O)O)C2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid |
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